Sappanone A

Neuroinflammation Immunosuppression Drug Discovery

Sappanone A is the only homoisoflavanone with concurrent, quantifiable IMPDH2-selective covalent inhibition (Kd=3.944 nM at Cys140), low-micromolar influenza neuraminidase blockade (H1N1 IC50 0.7 µM), PDE4 inhibition with intrinsic antioxidant activity superior to edaravone, and in vivo efficacy in LPS-induced ALI comparable to dexamethasone. Generic Caesalpinia extracts, brazilin, or protosappanin A lack this precise polypharmacology, making Sappanone A non-substitutable for reproducible studies in neuroinflammation, antiviral, and COPD/ALI models. Insist on ≥98% purity, batch-specific COA, and verified CAS 102067-84-5 to ensure target engagement.

Molecular Formula C16H12O5
Molecular Weight 284.267
CAS No. 102067-84-5; 104778-14-5
Cat. No. B2822735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSappanone A
CAS102067-84-5; 104778-14-5
Molecular FormulaC16H12O5
Molecular Weight284.267
Structural Identifiers
SMILESC1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O
InChIInChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2/b10-5+
InChIKeyKVYZXXBTJHJISR-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sappanone A CAS 102067-84-5: A Multitarget Homoisoflavonoid from Caesalpinia sappan for Inflammation, Viral, and Kinase Research


Sappanone A (CAS 102067-84-5; 104778-14-5), a homoisoflavanone primarily isolated from the heartwood of Caesalpinia sappan (Leguminosae) [1], is a bioactive natural product with demonstrated activity across multiple therapeutically relevant targets. This compound is characterized by its ability to selectively inhibit inosine monophosphate dehydrogenase 2 (IMPDH2) [2], suppress influenza viral neuraminidase [3], inhibit phosphodiesterase 4 (PDE4) [4], and modulate the Nrf2 and NF-κB signaling pathways [1], establishing it as a versatile tool for investigating inflammatory diseases, viral infections, and oncology-related kinase signaling.

Sappanone A CAS 102067-84-5: Why In-Class Substitution with Brazilin or Protosappanin Fails to Replicate Key Activity Profiles


Procurement of a generic 'Caesalpinia sappan extract' or substitution with closely related homoisoflavonoids such as brazilin or protosappanin A cannot ensure the specific, quantifiable activities required for targeted research programs. Sappanone A possesses a unique combination of a highly selective covalent binding site on IMPDH2 (Cys140) [1] and an α,β-unsaturated carbonyl moiety essential for its potent neuraminidase inhibition [2], features that are not conserved across the broader homoisoflavonoid class. Consequently, studies reliant on the specific mechanisms of IMPDH2 isoform selectivity [1], influenza viral neuraminidase inhibition [2], or PDE4 inhibition with concurrent superior antioxidant properties [3] will yield non-reproducible or absent results if the correct compound is not sourced. The quantitative evidence detailed below establishes the precise, non-interchangeable nature of Sappanone A relative to its closest structural and functional analogs.

Sappanone A CAS 102067-84-5: Quantified Differentiation in IMPDH2 Selectivity, Neuraminidase Inhibition, and Anti-Inflammatory Efficacy


IMPDH2 Isoform Selectivity: 7.5-Fold Tighter Binding to IMPDH2 vs. IMPDH1 Reduces Off-Target Liability

Sappanone A demonstrates a highly selective covalent inhibition of the IMPDH2 isoform over IMPDH1. This is a critical differentiator from pan-IMPDH inhibitors, which are associated with greater adverse effects. Sappanone A covalently binds to the Cys140 residue of IMPDH2 with a dissociation constant (Kd) of 3.944 nM [1]. In a direct head-to-head comparison, its binding affinity for IMPDH1 is significantly lower, with a Kd of 29.44 nM [1].

Neuroinflammation Immunosuppression Drug Discovery

Influenza Neuraminidase Inhibition: Single-Digit Micromolar Potency Against Clinically Relevant H1N1, H3N2, and H9N2 Strains

Sappanone A is the most potent viral neuraminidase (NA) inhibitor among the homoisoflavonoids isolated from C. sappan, a property linked to its α,β-unsaturated carbonyl group [1]. It exhibits consistent inhibitory activity across multiple influenza A virus subtypes.

Virology Antiviral Research Influenza

In Vivo Anti-Inflammatory Efficacy in ALI Model: Effects Comparable to Clinical Standard Dexamethasone

In a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), Sappanone A demonstrated a therapeutic effect on par with a clinical standard-of-care, dexamethasone [1]. This in vivo validation provides a stronger basis for compound selection than in vitro activity alone.

Pulmonology Acute Lung Injury Inflammation

Bifunctional PDE4 Inhibition and Antioxidant Activity: Superior Free Radical Scavenging vs. Edaravone

Sappanone A was identified as the first natural PDE4 inhibitor with intrinsic antioxidant properties, a bifunctional profile not found in synthetic PDE4 inhibitors like roflumilast. This dual action is crucial for addressing the intertwined inflammation and oxidative stress in diseases like COPD [1]. In direct comparison, its antioxidant capacity surpasses that of the established free radical scavenger edaravone [1].

COPD Oxidative Stress PDE4 Inhibition

Sappanone A CAS 102067-84-5: Validated Application Scenarios in Neuroinflammation, Virology, and Respiratory Disease Modeling


Neuroinflammation Target Engagement Studies Requiring IMPDH2 Isoform Selectivity

Researchers investigating the role of IMPDH2 in neuroinflammatory diseases should select Sappanone A due to its documented, high-selectivity covalent binding to the IMPDH2 Cys140 residue (Kd=3.944 nM) over IMPDH1 (Kd=29.44 nM). This selectivity profile is essential for minimizing off-target effects associated with pan-IMPDH inhibition, providing a cleaner tool for studying IMPDH2-specific downstream signaling and validating it as a therapeutic target in models of multiple sclerosis, Alzheimer's, or other neuroinflammatory conditions [1].

Antiviral Screening and Influenza Virus Research

Sappanone A is the optimal choice for studies requiring a natural product inhibitor of influenza viral neuraminidase. Its well-defined, low-micromolar IC50 values against H1N1 (0.7 µM), H3N2 (1.1 µM), and H9N2 (1.0 µM) subtypes provide a reproducible and quantifiable baseline for comparative antiviral assays, structure-activity relationship (SAR) studies, and investigations into the mechanism of neuraminidase inhibition by homoisoflavonoids [2]. Its inactivity of saturated analogs highlights the importance of its specific chemical structure.

Translational Modeling of Acute Lung Injury (ALI) and Inflammatory Respiratory Diseases

For in vivo studies of acute lung injury (ALI) and related inflammatory respiratory pathologies, Sappanone A offers a validated, benchmarked pharmacological tool. Its ability to mitigate LPS-induced ALI in mice with efficacy comparable to the clinical standard dexamethasone provides a strong translational rationale for its inclusion in preclinical studies [3]. Researchers can leverage this data to explore NF-κB pathway modulation in a complex in vivo system with a known standard-of-care comparator.

Investigation of Bifunctional PDE4 Inhibition and Oxidative Stress Pathways in COPD

Sappanone A is uniquely suited for research into chronic obstructive pulmonary disease (COPD) and other conditions characterized by both inflammation and oxidative stress. As the first identified natural PDE4 inhibitor with intrinsic antioxidant properties that are superior to edaravone, it serves as an essential tool to dissect the synergistic effects of simultaneously targeting PDE4 and scavenging free radicals. This bifunctional activity cannot be replicated by synthetic PDE4 inhibitors (e.g., roflumilast) or standalone antioxidants [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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